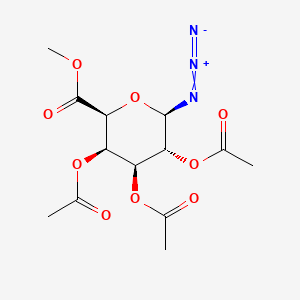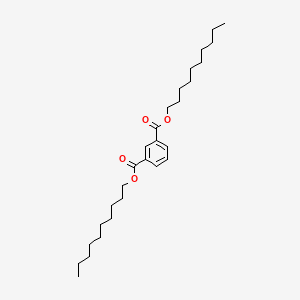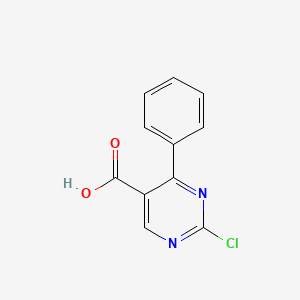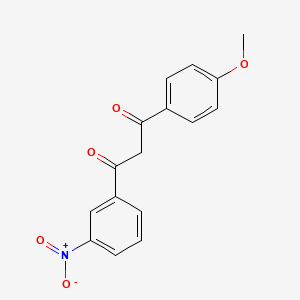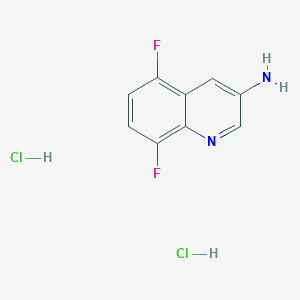
(1R)-1-C-(4-Carboxythiazolidin-2-yl)-D-arabinitol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R)-1-C-(4-Carboxythiazolidin-2-yl)-D-arabinitol is a synthetic compound that belongs to the class of thiazolidines Thiazolidines are heterocyclic compounds containing a five-membered ring with sulfur and nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-C-(4-Carboxythiazolidin-2-yl)-D-arabinitol typically involves the reaction of D-arabinitol with a thiazolidine derivative. The reaction conditions may include the use of a suitable solvent, temperature control, and the presence of catalysts to facilitate the reaction. The specific synthetic route and conditions would depend on the desired yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This may include the use of continuous flow reactors, automated systems, and stringent quality control measures to produce the compound on a commercial scale.
化学反应分析
Types of Reactions
(1R)-1-C-(4-Carboxythiazolidin-2-yl)-D-arabinitol can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The thiazolidine ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions would vary depending on the desired product and reaction type.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce different functional groups into the thiazolidine ring.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (1R)-1-C-(4-Carboxythiazolidin-2-yl)-D-arabinitol would involve its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes. The exact mechanism would depend on the specific application and biological context.
相似化合物的比较
Similar Compounds
Similar compounds to (1R)-1-C-(4-Carboxythiazolidin-2-yl)-D-arabinitol include other thiazolidine derivatives such as:
- Thiazolidine-2,4-dione
- 4-Thiazolidinone
- 2-Thiazolidinethione
Uniqueness
The uniqueness of this compound lies in its specific structure and the presence of the D-arabinitol moiety. This structural feature may confer unique properties and activities compared to other thiazolidine derivatives.
属性
CAS 编号 |
17087-37-5 |
|---|---|
分子式 |
C9H17NO7S |
分子量 |
283.30 g/mol |
IUPAC 名称 |
2-[(1R,2S,3R,4R)-1,2,3,4,5-pentahydroxypentyl]-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C9H17NO7S/c11-1-4(12)5(13)6(14)7(15)8-10-3(2-18-8)9(16)17/h3-8,10-15H,1-2H2,(H,16,17)/t3?,4-,5-,6+,7-,8?/m1/s1 |
InChI 键 |
JEPVUMTVFPQKQE-FOCKFDDASA-N |
手性 SMILES |
C1C(NC(S1)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)C(=O)O |
规范 SMILES |
C1C(NC(S1)C(C(C(C(CO)O)O)O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









